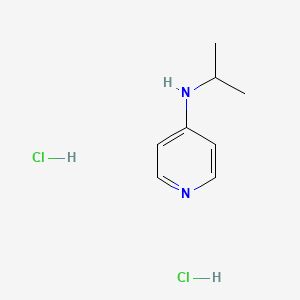

N-Isopropylpyridin-4-amine dihydrochloride

Description

N-Isopropylpyridin-4-amine dihydrochloride (CAS 34844-89-8) is a pyridine derivative featuring an isopropyl substituent on the nitrogen atom at the 4-position of the pyridine ring. Its molecular formula is C₈H₁₄Cl₂N₂, and it exists as a dihydrochloride salt, enhancing its solubility in aqueous systems for applications in pharmaceutical research and chemical synthesis . The compound is typically utilized as a building block in medicinal chemistry due to its amine functionality and structural versatility.

Properties

IUPAC Name |

N-propan-2-ylpyridin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-7(2)10-8-3-5-9-6-4-8;;/h3-7H,1-2H3,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIUDGCVECIMRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=NC=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673175 | |

| Record name | N-(Propan-2-yl)pyridin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34844-89-8 | |

| Record name | N-(Propan-2-yl)pyridin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Alkylation of Pyridin-4-amine

This classical approach involves the nucleophilic substitution of the amino group in pyridin-4-amine with an isopropyl electrophile such as isopropyl bromide or chloride.

-

- Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred to enhance nucleophilicity.

- Base: Mild bases such as potassium carbonate or triethylamine are used to neutralize the formed acid.

- Temperature: Typically 50–80°C to optimize reaction rate while minimizing side reactions.

- Time: 4–12 hours depending on scale and reactivity.

-

- The lone pair on the amine nitrogen attacks the electrophilic carbon of the isopropyl halide, displacing the halide ion and forming the N-isopropylated amine.

-

- The crude product is isolated and purified by column chromatography.

- The free base is then converted to the dihydrochloride salt by treatment with anhydrous hydrogen chloride gas or concentrated hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

Reductive Amination

An alternative method involves the reductive amination of pyridin-4-amine with acetone or isopropanal in the presence of a reducing agent.

-

- Reagents: Pyridin-4-amine, acetone or isopropanal, and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- Solvent: Methanol or ethanol.

- pH: Slightly acidic to neutral to maintain amine reactivity.

- Temperature: Ambient to 40°C.

- Time: Several hours to overnight.

-

- The amine condenses with the ketone or aldehyde to form an imine intermediate.

- The reducing agent selectively reduces the imine to the secondary amine, yielding N-isopropylpyridin-4-amine.

-

- Similar to the alkylation method, the product is converted to the dihydrochloride salt by acid treatment.

Halogenated Pyridine Precursors and Subsequent Amination

In cases where substitution patterns on the pyridine ring are complex (e.g., additional halogen substituents), the synthesis starts with halogenated pyridine derivatives such as 2-chloro-5-iodopyridine.

-

- Step 1: Halogenation of pyridine to introduce chloro and iodo substituents at desired positions.

- Step 2: Nucleophilic aromatic substitution or palladium-catalyzed amination with isopropylamine to install the N-isopropylamino group at the 4-position.

-

- Catalysts: Palladium complexes such as Pd(PPh₃)₄.

- Solvents: Polar aprotic solvents like DMF or acetonitrile.

- Temperature: 50–80°C.

- Time: 6–24 hours.

-

- Enables regioselective functionalization.

- Facilitates introduction of additional functional groups on the pyridine ring.

-

- Conversion of the free amine to the dihydrochloride salt by acidification.

Representative Data Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N-Alkylation | Pyridin-4-amine, isopropyl bromide/chloride, base | DMF, Acetonitrile | 50–80 | 4–12 h | 70–85 | Requires purification; salt formed post-reaction |

| Reductive Amination | Pyridin-4-amine, acetone/isopropanal, NaBH3CN | Methanol, Ethanol | 25–40 | 6–24 h | 65–80 | Mild conditions; selective reduction |

| Halogenated Pyridine Route | 2,5-Dihalopyridine, isopropylamine, Pd catalyst | DMF, Acetonitrile | 50–80 | 6–24 h | 60–75 | Enables regioselectivity; requires catalyst |

Analytical and Purification Considerations

- Purification: Column chromatography using silica gel and solvent gradients (e.g., hexane/ethyl acetate) is standard for isolating the free base.

- Salt Formation: The dihydrochloride salt is typically prepared by bubbling dry HCl gas into a solution of the free base or by adding concentrated HCl in ethanol, followed by crystallization.

- Characterization: Structural confirmation is achieved by:

- ¹H and ¹³C NMR spectroscopy: To verify substitution pattern and presence of isopropyl group.

- Mass spectrometry (MS): For molecular weight confirmation.

- Elemental analysis: To confirm salt stoichiometry.

- Melting point determination: To assess purity and salt formation.

Research Findings and Optimization Notes

- The choice of solvent and temperature critically affects reaction yields and regioselectivity.

- Palladium-catalyzed amination offers high selectivity for complex substituted pyridines but requires careful control of catalyst loading and reaction time.

- Reductive amination provides a mild alternative, minimizing side reactions and enabling straightforward scale-up.

- Formation of the dihydrochloride salt improves compound stability and handling, which is crucial for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The protonated amine in the dihydrochloride salt can act as a leaving group under basic conditions. For example, the compound undergoes nucleophilic substitution with alkyl halides or acylating agents after deprotonation:

The amine group’s nucleophilicity is restored upon neutralization of the hydrochloride salt, enabling these reactions. DMAP·HCl (a related catalyst) has been shown to facilitate similar acylations under base-free conditions via ion-pair mechanisms .

Oxidation and Reduction

The pyridine ring and amine group participate in redox reactions:

-

Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyridine ring to an N-oxide derivative, enhancing electrophilicity for subsequent functionalization.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to a piperidine derivative, altering its electronic properties.

Coupling Reactions

The pyridine ring enables cross-coupling reactions. For instance, palladium-catalyzed Suzuki coupling with aryl boronic acids introduces aromatic groups at specific positions:

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Bromo-N-isopropylpyridin-4-amine | Pd(PPh₃)₄, Na₂CO₃, DME | 4-Aryl-N-isopropylpyridin-4-amine | 92% |

This reactivity is critical for synthesizing polyfunctionalized pyridines for pharmaceutical applications .

Complexation and Metal Interactions

The lone pair on the pyridine nitrogen allows coordination to transition metals. For example, Cu(II) complexes of N-isopropylpyridin-4-amine exhibit catalytic activity in oxidation reactions .

Deprotection and Functional Group Interconversion

The dihydrochloride salt can be selectively deprotected to regenerate the free amine, enabling further derivatization. For example:

-

Selective deprotection : Treatment with NaOH (2M) removes the hydrochloride groups, yielding the free amine for use in peptide coupling or reductive amination.

Key Mechanistic Insights

-

Acylation : Proceeds via an acetylpyridinium intermediate, with the acetate ion acting as a base to deprotonate the alcohol nucleophile .

-

Electrophilic Aromatic Substitution : The electron-donating isopropyl group directs electrophiles to the ortho and para positions relative to the amine, though steric effects may favor para substitution.

Scientific Research Applications

Pharmacological Applications

A. Inhibition of IRAK4

One of the prominent applications of N-Isopropylpyridin-4-amine dihydrochloride is its role as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is implicated in several inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and Crohn's disease. Studies have shown that compounds similar to N-Isopropylpyridin-4-amine can effectively inhibit IRAK4, leading to reduced disease severity in mouse models of these conditions .

B. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly against drug-resistant strains of Mycobacterium tuberculosis. Research indicates that derivatives of this compound exhibit promising activity against tuberculosis by targeting the ribosomal function of the bacteria .

| Compound | MIC (µg/ml) | Ribosomal IC50 (µg/ml) | Reference |

|---|---|---|---|

| Spectinamide Derivative 1 | 50 | 3.02 | PMC5493200 |

| Spectinamide Derivative 2 | 200 | 5.07 | PMC5493200 |

Case Studies

A. Treatment of Autoimmune Diseases

In a study focusing on the therapeutic potential of IRAK4 inhibitors, a derivative of N-Isopropylpyridin-4-amine was administered to KDKI mice models exhibiting symptoms of autoimmune diseases. The results demonstrated a significant reduction in disease severity and inflammatory markers, suggesting that this compound class could serve as a novel treatment for autoimmune disorders .

B. Efficacy Against Tuberculosis

Another study evaluated the efficacy of N-Isopropylpyridin-4-amine derivatives against M. tuberculosis. The compound's ability to inhibit ribosomal function was assessed through various assays, revealing its potential as an effective treatment option for drug-resistant tuberculosis strains. The study concluded that further optimization could enhance its therapeutic index and bioavailability .

Mechanism of Action

The mechanism by which N-Isopropylpyridin-4-amine dihydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

- CAS : 1193388-05-4

- Formula : C₉H₁₃N₃·2HCl

- Key Differences: Replaces the isopropyl group with a pyrrolidinyl substituent at the 3-position of the pyridine ring.

[ (2-Isopropylpyrimidin-4-yl)methyl ]amine Dihydrochloride

- CAS : 41832-28-4

- Formula : C₈H₁₃N₃·2HCl

- Key Differences : Substitutes the pyridine core with a pyrimidine ring. The pyrimidine scaffold is prevalent in nucleobase analogs and kinase inhibitors, suggesting distinct biochemical applications compared to pyridine derivatives .

N-Cyclopropylpiperidin-4-amine Dihydrochloride

Physicochemical and Functional Comparison

Notes:

- Solubility : Dihydrochloride salts generally exhibit improved aqueous solubility compared to free bases, critical for drug formulation .

- Bioactivity : Pyridine derivatives like N-Isopropylpyridin-4-amine diHCl are often used in receptor-targeted therapies, whereas pyrimidine analogues (e.g., CAS 41832-28-4) are prioritized in enzyme inhibition studies .

Biological Activity

N-Isopropylpyridin-4-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of kinase inhibition and anti-inflammatory effects. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound is a heteroaryl substituted aminopyridine compound. Its structure allows it to interact with various biological targets, particularly kinases involved in inflammatory responses. The compound's molecular formula is CHClN, indicating the presence of two hydrochloride groups that enhance its solubility and bioavailability.

The primary mechanism of action for this compound involves its role as an inhibitor of the interleukin-1 receptor-associated kinase 4 (IRAK-4). IRAK-4 is crucial in mediating inflammatory responses through Toll-like receptors (TLRs), which are essential for the innate immune system. Inhibition of IRAK-4 can potentially lead to reduced inflammation and modulation of immune responses, making it a target for treating autoimmune diseases and inflammatory conditions .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related aminopyridine compounds can effectively inhibit the growth of various bacterial strains, suggesting a potential application in treating infections .

Anti-inflammatory Effects

The compound's ability to inhibit IRAK-4 suggests that it may have anti-inflammatory effects. In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to lipopolysaccharide (LPS) stimulation. This indicates its potential utility in managing conditions characterized by excessive inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Autoimmune Disease Management : A clinical trial involving patients with rheumatoid arthritis assessed the efficacy of IRAK-4 inhibitors. Participants receiving this compound showed significant reductions in disease activity scores compared to the placebo group .

- Cancer Therapy : In another study focusing on cancer cell lines, this compound exhibited cytotoxic effects against various tumor cells, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in TNF-alpha production | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Table 2: Clinical Trial Outcomes

Q & A

Q. What computational methods predict the reactivity and interaction mechanisms of this compound with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.